

How to dissolve and store FzM1.8 for research

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Compound of Interest

Compound Name: FzM1.8

Cat. No.: B607577

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Application Notes and Protocols for FzM1.8

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution and storage of **FzM1.8**, a potent allosteric agonist of the Frizzled receptor FZD4.^{[1][2][3]} **FzM1.8** activates the WNT/ β -catenin signaling pathway and is a valuable tool for research in stem cell biology, cancer, and developmental biology.^{[4][5]} Adherence to proper dissolution and storage protocols is critical for maintaining the compound's integrity and ensuring reproducible experimental results. This document outlines recommended solvents, storage conditions, and step-by-step procedures for preparing both in vitro and in vivo formulations. Additionally, a summary of the **FzM1.8** signaling pathway is provided.

Physicochemical Properties and Storage

FzM1.8 is an off-white to light yellow solid powder.^[1] Understanding its solubility and stability is crucial for its effective use in research.

Solubility and Storage Data Summary

The following tables summarize the key quantitative data for the dissolution and storage of **FzM1.8**.

Table 1: **FzM1.8** Solubility

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	83.33	258.54	Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended.[1]
DMSO	32.23	100	---

Molecular Weight: 322.31 g/mol [1]

Table 2: **FzM1.8** Storage Conditions and Stability

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	4°C	2 years
In Solvent	-80°C	2 years
In Solvent	-20°C	1 year

Experimental Protocols

Protocol for Preparing FzM1.8 Stock Solutions (for in vitro use)

This protocol describes the preparation of a concentrated stock solution of **FzM1.8** in DMSO.

Materials:

- **FzM1.8** powder
- Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate: Allow the **FzM1.8** vial to warm to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **FzM1.8** powder.
- Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 3.1026 mL of DMSO to 1 mg of **FzM1.8**.[\[1\]](#)
- Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.[\[1\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)

Protocol for Preparing FzM1.8 Formulations (for in vivo use)

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[\[1\]](#) The following are examples of formulations to achieve a clear solution.

Formulation 1: PEG300, Tween-80, and Saline

Materials:

- **FzM1.8** DMSO stock solution (e.g., 20.8 mg/mL)
- PEG300
- Tween-80

- Saline (0.9% NaCl in sterile water)
- Sterile tubes

Procedure (for 1 mL working solution):

- Add 100 μ L of the 20.8 mg/mL **FzM1.8** DMSO stock solution to 400 μ L of PEG300.
- Mix thoroughly until a homogenous solution is formed.
- Add 50 μ L of Tween-80 and mix again.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix until the solution is clear.

This protocol yields a clear solution of ≥ 2.08 mg/mL.[\[1\]](#)

Formulation 2: SBE- β -CD in Saline

Materials:

- **FzM1.8** DMSO stock solution (e.g., 20.8 mg/mL)
- 20% SBE- β -CD in Saline
- Sterile tubes

Procedure (for 1 mL working solution):

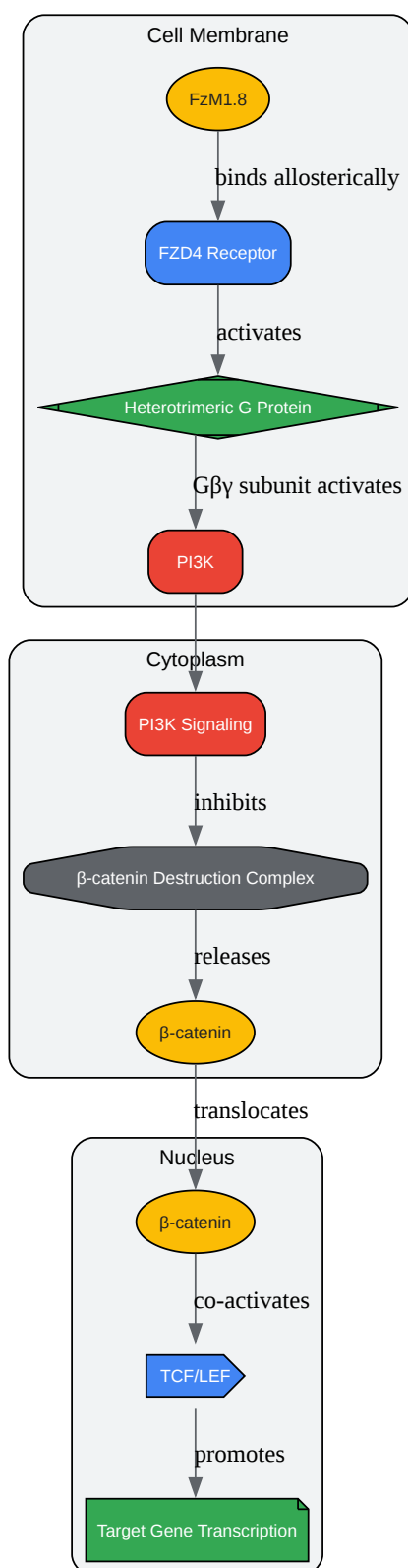
- Add 100 μ L of the 20.8 mg/mL **FzM1.8** DMSO stock solution to 900 μ L of 20% SBE- β -CD in Saline.
- Mix thoroughly until the solution is clear.

This protocol also yields a clear solution of ≥ 2.08 mg/mL.[\[1\]](#)

Signaling Pathway and Experimental Workflow

FzM1.8 Signaling Pathway

FzM1.8 is an allosteric agonist of the Frizzled-4 (FZD4) receptor.^[2] It activates the canonical WNT/ β -catenin signaling pathway in the absence of a WNT ligand.^{[1][4]} **FzM1.8** binding to FZD4 promotes the release of the G β γ subunit, which in turn activates PI3K.^{[1][4][5]} This leads to the stabilization and nuclear translocation of β -catenin, promoting the transcription of TCF/LEF target genes.^[1]

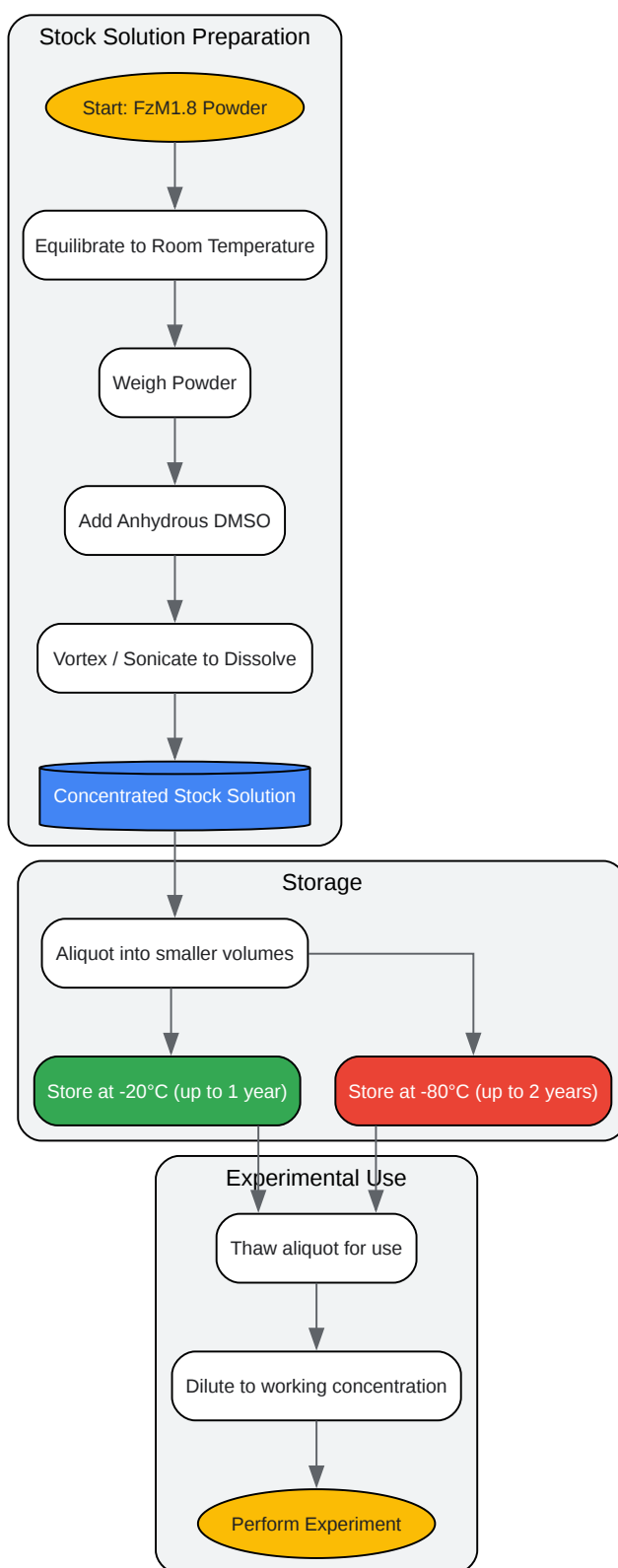


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Caption: **FzM1.8** signaling pathway.

Experimental Workflow for FzM1.8 Reconstitution and Storage

The following diagram illustrates the general workflow for preparing and storing **FzM1.8** solutions for research applications.



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Caption: **FzM1.8** reconstitution and storage workflow.

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